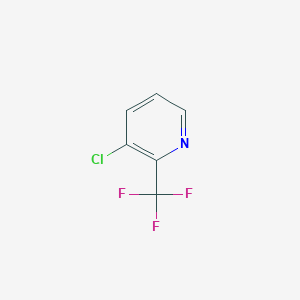

3-Chloro-2-(trifluoromethyl)pyridine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-chloro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3N/c7-4-2-1-3-11-5(4)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOSVNBGIKAARU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00603656 | |

| Record name | 3-Chloro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749875-32-9 | |

| Record name | 3-Chloro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-(trifluoromethyl)pyridine (CAS Number: 749875-32-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-2-(trifluoromethyl)pyridine, a key building block in medicinal chemistry. This document details its chemical and physical properties, safety information, synthesis, and its significant application in the development of novel antiviral therapeutics.

Core Compound Properties

This compound is a halogenated pyridine derivative with the chemical formula C₆H₃ClF₃N.[1][2][3] Its structural features, particularly the presence of a trifluoromethyl group and a chlorine atom on the pyridine ring, make it a valuable reagent in organic synthesis, notably in the construction of complex heterocyclic molecules.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and for analytical purposes.

| Property | Value | Reference |

| CAS Number | 749875-32-9 | [1][2][3] |

| Molecular Formula | C₆H₃ClF₃N | [1][2][3] |

| Molecular Weight | 181.54 g/mol | [1] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Data and Interpretation |

| ¹H NMR | The proton NMR spectrum provides information about the hydrogen atoms on the pyridine ring. |

| ¹³C NMR | The carbon NMR spectrum reveals the chemical environment of each carbon atom in the molecule. |

| Mass Spectrometry | Mass spectrometry confirms the molecular weight and provides information on the fragmentation pattern of the molecule. |

| Infrared (IR) Spectroscopy | The IR spectrum shows the characteristic vibrational frequencies of the functional groups present in the molecule. |

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The following information is derived from available safety data sheets.

| Hazard Category | GHS Classification and Precautionary Statements |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Eye Damage/Irritation | May cause serious eye irritation. |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Synthesis and Reactivity

Application in Drug Discovery: HCV NS5B Inhibitors

A primary and significant application of this compound is its use as a key reagent in the structure-based design and synthesis of novel allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.[1] Specifically, it is utilized in the creation of inhibitors with a quinazolinone chemotype that target the "thumb pocket 2" of the enzyme.[1]

The Role of HCV NS5B Polymerase

HCV NS5B is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome.[4][5][6] Unlike host cells, which do not have a similar enzyme, NS5B is an attractive target for antiviral drug development.[5] The enzyme has a characteristic "right-hand" shape with fingers, palm, and thumb domains.[4][6] Allosteric inhibitors bind to sites on the enzyme other than the active site, inducing conformational changes that inhibit its function. The "thumb pocket 2" is one such allosteric site.

HCV NS5B Polymerase Signaling Pathway

References

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. pschemicals.com [pschemicals.com]

- 4. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]

- 5. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 6. Hepatitis C virus nonstructural protein 5B - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-Chloro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-(trifluoromethyl)pyridine, a key building block in medicinal chemistry. The document details its physicochemical properties, analytical characterization, and its significant application as a precursor in the synthesis of potent antiviral agents. Particular focus is given to its role in the development of quinazolinone-based allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. This guide includes detailed data summaries and conceptual frameworks to support researchers in their drug discovery and development endeavors.

Introduction

This compound is a halogenated pyridine derivative that has garnered significant interest in the field of medicinal chemistry. Its unique substitution pattern, featuring a chlorine atom at the 3-position and a trifluoromethyl group at the 2-position, imparts distinct electronic properties that make it a valuable synthon for the construction of complex heterocyclic molecules. The trifluoromethyl group, in particular, is a bioisostere of a methyl group but with significantly different electronic and lipophilic characteristics, often leading to improved metabolic stability and binding affinity of the final drug candidate.

The primary application of this compound lies in its use as a crucial reagent for the structure-based design of novel allosteric inhibitors targeting the thumb pocket 2 of the Hepatitis C Virus (HCV) NS5B polymerase.[1] The NS5B protein is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome, making it a prime target for antiviral therapy.

Physicochemical and Analytical Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Molecular Properties

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClF₃N | [1] |

| Molecular Weight | 181.54 g/mol | [1] |

| CAS Number | 749875-32-9 | [1] |

Physical Properties

Detailed physical property data for this compound is not extensively available in the public domain. However, data for the closely related compound, 2-Chloro-3-(trifluoromethyl)pyridine, can provide an estimation.

| Property | Value (for 2-Chloro-3-(trifluoromethyl)pyridine) | Source |

| Form | Solid | |

| Melting Point | 36-40 °C (lit.) |

Analytical Data

Accurate analytical characterization is critical for confirming the identity and purity of this compound.

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Table 2: NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Multiplicity |

|---|---|---|---|

| ¹H NMR | 8.62 | 3.7 | d |

| 7.91 | 12.7 | d | |

| 7.49 | dd |

| ¹⁹F NMR | -68.1 | | s |

Source: The Royal Society of Chemistry, Supporting Information.

GC-MS is a highly sensitive method for the analysis of volatile and semi-volatile compounds like halogenated pyridines. A general protocol for the GC-MS analysis of pyridine derivatives is outlined below.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or dichloromethane.

-

Injection: Inject a 1 µL aliquot of the sample solution into the GC-MS instrument. The injector is typically operated in splitless mode to maximize sensitivity.

-

Gas Chromatography:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is commonly used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Temperature Program: An initial oven temperature of around 70°C, held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature of approximately 250°C.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan mode (e.g., m/z 50-300) to obtain the mass spectrum of the compound. The molecular ion peak and characteristic fragmentation pattern can be used for identification.

-

Synthesis of this compound

A plausible synthetic route to this compound could involve the halogenation of a suitable 2-(trifluoromethyl)pyridine derivative. The diagram below illustrates a conceptual synthetic pathway.

Application in Drug Discovery: HCV NS5B Inhibitors

The most prominent application of this compound is as a key intermediate in the synthesis of quinazolinone-based allosteric inhibitors of the HCV NS5B polymerase. These inhibitors bind to a specific site on the enzyme known as the thumb pocket 2, leading to a conformational change that inhibits its enzymatic activity and thus prevents viral replication.[1]

HCV NS5B Polymerase Signaling Pathway

The HCV NS5B polymerase is central to the replication of the viral RNA genome. The process begins with the synthesis of a negative-sense RNA strand using the positive-sense viral genome as a template. This negative-sense strand then serves as a template for the synthesis of new positive-sense RNA genomes. Allosteric inhibitors, synthesized using this compound, interrupt this crucial process.

Experimental Workflow for Inhibitor Synthesis

The synthesis of quinazolinone-based HCV NS5B inhibitors from this compound typically involves a multi-step process. A generalized workflow is depicted below.

Biological Activity of Derived Inhibitors

The quinazolinone derivatives synthesized from this compound have demonstrated significant antiviral activity against various HCV genotypes. The table below summarizes the reported efficacy of some of these inhibitors.

Table 3: Biological Activity of Quinazolinone-based HCV NS5B Inhibitors

| Compound | HCV Genotype | EC₅₀ (µM) | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| 11a | 1b | 0.984 | 160.71 | [3][4] |

| 11b | 1b | 1.38 | 71.75 |[3][4] |

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the development of novel antiviral agents. Its unique structural features contribute to the desirable pharmacological properties of the resulting compounds. The successful application of this reagent in the synthesis of potent quinazolinone-based HCV NS5B polymerase inhibitors underscores its importance in the ongoing efforts to combat Hepatitis C. This technical guide provides a foundational understanding of the properties, synthesis, and application of this compound to aid researchers in their scientific pursuits. Further research into the synthesis of this compound and the exploration of its utility in developing inhibitors for other therapeutic targets are promising avenues for future investigation.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: Safety Data for 3-Chloro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 3-Chloro-2-(trifluoromethyl)pyridine (CAS No. 749875-32-9). The information is compiled from various safety data sheets and chemical databases to assist researchers, scientists, and drug development professionals in the safe handling and use of this compound.

Chemical Identification and Physical Properties

This compound is a substituted pyridine derivative.[1][2] Its chemical structure and key identifiers are presented below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 749875-32-9 |

| Molecular Formula | C6H3ClF3N |

| Molecular Weight | 181.54 g/mol [1] |

| Appearance | Low-melting solid[2] |

| Property | Value | Source(s) |

| Melting Point | 40-42 °C | [3] |

| Boiling Point | 86-88 °C @ 40 mmHg | [2] |

| Density | Data not available | [2] |

| Flash Point | Data not available | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard statements and classifications are summarized in the following tables.

GHS Hazard Statements

| Code | Statement |

| H301 | Toxic if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

GHS Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 3 |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2A |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 |

Toxicological Information

Detailed quantitative toxicological data, such as LD50 (median lethal dose) values, for this compound are not available in the reviewed literature and safety data sheets.[4] The GHS classification of "Toxic if swallowed" (Category 3) indicates a significant hazard upon ingestion.[2] The substance is also known to cause skin, eye, and respiratory irritation.[2]

Experimental Protocols for Safety Assessment

Due to the limited availability of specific toxicological data for this compound, standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), should be followed to assess its safety profile. These protocols provide a framework for the systematic evaluation of a chemical's potential hazards.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to assess the acute toxic effects of a substance when administered orally.[5][6][7]

Objective: To determine the dose at which a substance causes evident toxicity.

Methodology:

-

Sighting Study: A preliminary study is conducted to determine the appropriate starting dose for the main study.[6] A single animal is dosed at a specific level (e.g., 300 mg/kg), and the outcome is observed.[6]

-

Main Study: Groups of animals of a single sex (typically female rats) are dosed in a stepwise manner at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[7]

-

Administration: The substance is administered as a single oral dose via gavage.[7]

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[6] Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Endpoint: The study identifies a dose that causes evident toxicity or mortality, allowing for classification according to the Globally Harmonized System (GHS).[7]

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

This in vitro test is designed to predict the skin irritation potential of a chemical.[8][9][10][11]

Objective: To identify substances that are likely to cause skin irritation.

Methodology:

-

Test System: A reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin, is used.[8][11][12]

-

Application: The test chemical is applied topically to the surface of the RhE tissue.[12]

-

Incubation: The treated tissue is incubated for a defined period.

-

Viability Assessment: After exposure, the cell viability of the tissue is measured using a cell viability assay, such as the MTT assay.[8][12]

-

Endpoint: A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[8][12]

In Vitro Eye Irritation: Reconstructed human Cornea-like Epithelium (RhCE) Test Method (OECD Guideline 492)

This in vitro method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.[13][14][15]

Objective: To distinguish between substances that are and are not classified as eye irritants.

Methodology:

-

Test System: A reconstructed human cornea-like epithelium (RhCE) model is used.[13][14]

-

Application: The test substance is applied topically to the surface of the RhCE tissue.[13]

-

Incubation: The treated tissue is incubated for a specified duration.

-

Viability Assessment: Cell viability is determined using a quantitative assay (e.g., MTT assay).[16]

-

Endpoint: If the mean tissue viability is above a certain threshold (e.g., > 60%), the chemical is considered a non-irritant.[13][14]

Safety Assessment Workflow

The following diagram illustrates a logical workflow for the safety assessment of a chemical like this compound.

References

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. 3-氯-2-三氟甲基吡啶 CAS#: 749875-32-9 [m.chemicalbook.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 6. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 7. oecd.org [oecd.org]

- 8. iivs.org [iivs.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. senzagen.com [senzagen.com]

- 13. tecolab-global.com [tecolab-global.com]

- 14. x-cellr8.com [x-cellr8.com]

- 15. oecd.org [oecd.org]

- 16. jrfglobal.com [jrfglobal.com]

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-Chloro-2-(trifluoromethyl)pyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document details two principal synthetic strategies, starting from either 2-amino-3-(trifluoromethyl)pyridine via a Sandmeyer reaction or from 2-hydroxy-3-(trifluoromethyl)pyridine through a chlorination reaction. Included are detailed experimental protocols, comparative data in tabular format, and visual representations of the synthetic pathways and experimental workflows to facilitate understanding and replication.

Introduction

This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The unique electronic properties conferred by the chlorine and trifluoromethyl substituents make it a valuable building block for creating complex molecules with desired biological activities. This guide focuses on providing researchers and chemists with the essential technical details for the efficient synthesis of this compound.

Synthetic Routes

Two primary and effective synthetic pathways for the preparation of this compound have been identified and are detailed below.

Route 1: Sandmeyer Reaction of 2-amino-3-(trifluoromethyl)pyridine

The Sandmeyer reaction is a well-established method for the conversion of an amino group on an aromatic ring to a chloro group. This process involves the diazotization of the starting aminopyridine, followed by a copper(I) chloride-mediated substitution.

Caption: Sandmeyer reaction pathway for the synthesis of this compound.

Route 2: Chlorination of 2-hydroxy-3-(trifluoromethyl)pyridine

Another common approach is the direct chlorination of the corresponding hydroxypyridine. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Caption: Chlorination of 2-hydroxy-3-(trifluoromethyl)pyridine to yield the target compound.

Experimental Protocols

The following are detailed experimental procedures for the key synthetic steps.

Synthesis of 2-amino-3-(trifluoromethyl)pyridine (Precursor for Route 1)

Route 1: Sandmeyer Reaction Protocol

Materials:

-

2-amino-3-(trifluoromethyl)pyridine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

-

Ice

-

Water

-

Organic solvent (e.g., Dichloromethane or Diethyl ether)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-amino-3-(trifluoromethyl)pyridine in a suitable volume of concentrated hydrochloric acid, cooled in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.

-

Cool the mixture to room temperature and extract the product with an organic solvent.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to afford this compound.

Synthesis of 2-hydroxy-3-(trifluoromethyl)pyridine (Precursor for Route 2)

The synthesis of 2-hydroxy-3-(trifluoromethyl)pyridine can be achieved through various methods, including the hydrolysis of 2-chloro-3-(trifluoromethyl)pyridine or cyclization reactions involving trifluoromethylated building blocks.

Route 2: Chlorination Protocol

Materials:

-

2-hydroxy-3-(trifluoromethyl)pyridine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF, optional catalyst)

-

Ice water

-

Sodium bicarbonate or sodium hydroxide solution

-

Organic solvent (e.g., Ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring bar, add 2-hydroxy-3-(trifluoromethyl)pyridine.

-

Carefully add an excess of phosphorus oxychloride. A catalytic amount of DMF can be added to accelerate the reaction.

-

Heat the reaction mixture to reflux (around 100-110 °C) for several hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or column chromatography to yield pure this compound.

Data Presentation

The following tables summarize typical quantitative data for the described synthetic routes, based on analogous reactions reported in the literature.

| Parameter | Route 1: Sandmeyer Reaction | Route 2: Chlorination |

| Starting Material | 2-amino-3-(trifluoromethyl)pyridine | 2-hydroxy-3-(trifluoromethyl)pyridine |

| Key Reagents | NaNO₂, HCl, CuCl | POCl₃ |

| Typical Reaction Time | 2 - 4 hours | 3 - 6 hours |

| Typical Reaction Temp. | 0 - 60 °C | 100 - 110 °C (Reflux) |

| Reported Yields | 60 - 80% | 70 - 90% |

| Purification Method | Distillation/Chromatography | Distillation/Chromatography |

Experimental Workflow Visualization

The logical flow of the experimental procedures can be visualized as follows:

Caption: Comparative workflow of the two primary synthetic routes.

Conclusion

This technical guide has outlined two robust and widely applicable methods for the synthesis of this compound. The choice between the Sandmeyer reaction of the corresponding aminopyridine and the chlorination of the hydroxypyridine precursor will depend on the availability of starting materials, desired scale, and laboratory capabilities. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the fields of synthetic chemistry, drug development, and materials science.

Commercial Suppliers and Technical Guide for 3-Chloro-2-(trifluoromethyl)pyridine

For the attention of researchers, scientists, and professionals in drug development, this document serves as an in-depth technical guide on 3-Chloro-2-(trifluoromethyl)pyridine (CAS No. 749875-32-9). This guide provides a comprehensive overview of commercially available sources, key chemical data, potential synthetic routes, and its application in medicinal chemistry, particularly in the development of novel antiviral agents.

Commercial Availability

This compound is available from a variety of chemical suppliers specializing in research and development chemicals. Purity levels typically exceed 97%, with detailed specifications available through the suppliers' certificates of analysis.

| Supplier Category | Representative Companies | Typical Purity | Notes |

| Research Chemicals | Santa Cruz Biotechnology, Sigma-Aldrich, TCI Chemicals | >97% | Available in research quantities (grams to kilograms). |

| Fine Chemical Producers | Biosynth, Dalian Join King Fine Chemical Co., Ltd. | >98% | Can often accommodate larger, semi-bulk orders. |

| Custom Synthesis | Various | Project-dependent | Offer synthesis of derivatives and analogues upon request. |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is compiled from various supplier safety data sheets and product information pages.

| Property | Value |

| Molecular Formula | C₆H₃ClF₃N |

| Molecular Weight | 181.54 g/mol |

| Appearance | Solid |

| Melting Point | 36-40 °C (lit.)[1] |

| CAS Number | 749875-32-9[2] |

Synthesis and Purification Protocols

While specific, detailed, and publicly available experimental protocols for the synthesis of this compound are limited, a plausible synthetic route can be inferred from patent literature detailing the synthesis of analogous compounds, such as 2-chloro-3-(trifluoromethyl)pyridine. A general methodology is outlined below.

Experimental Protocol: Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine (Adapted for this compound)

This protocol is adapted from a patented process for a structural isomer and serves as a representative example.[3]

Materials:

-

3-(Trifluoromethyl)pyridine N-oxide

-

Phosphorus oxychloride (POCl₃)

-

Ice water

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, charge 3-(trifluoromethyl)pyridine N-oxide and phosphorus oxychloride.

-

Heat the reaction mixture to 105-110°C and maintain for 2 hours.

-

Increase the temperature to 120-125°C and continue the reaction for an additional 5 hours.

-

Monitor the reaction progress by liquid chromatography.

-

Upon completion, carefully add the reaction mixture to ice water with stirring.

-

Separate the organic layer and wash it with water.

-

The resulting dichloromethane solution contains the crude product.

Purification:

The crude product can be purified by vacuum distillation to yield the final, high-purity this compound.

Applications in Drug Discovery

This compound serves as a crucial building block in medicinal chemistry. Its trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates. A notable application is its use as a reagent in the structure-based design of novel allosteric inhibitors targeting the thumb pocket 2 of the Hepatitis C Virus (HCV) NS5B polymerase.[2][4]

The following diagram illustrates a generalized workflow for the synthesis of such inhibitors, highlighting the role of this compound.

Caption: Synthetic workflow for HCV NS5B inhibitors.

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

The Buchwald-Hartwig amination is a common method for forming carbon-nitrogen bonds, a key step in the synthesis of many pharmaceutical compounds.[5][6]

Materials:

-

This compound

-

Amine

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., XPhos, SPhos)

-

Base (e.g., NaOtBu, K₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

To an oven-dried reaction vessel, add the palladium catalyst and the ligand.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the base, this compound, and the amine.

-

Add the anhydrous solvent.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction and perform a standard aqueous workup.

-

The crude product is then purified by column chromatography.

The following diagram illustrates the catalytic cycle for this reaction.

Caption: Buchwald-Hartwig amination catalytic cycle.

References

- 1. 2-氯-3-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | 79456-26-1 | FA10824 [biosynth.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

The Chemical Reactivity of 3-Chloro-2-(trifluoromethyl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. The strategic placement of a chlorine atom and a strongly electron-withdrawing trifluoromethyl group on the pyridine ring imparts unique reactivity to the molecule. This guide provides a comprehensive overview of the chemical behavior of this compound, with a focus on its participation in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for key transformations, quantitative data from representative reactions, and mechanistic diagrams are presented to serve as a valuable resource for researchers in the field.

Introduction

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals. Functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties. This compound serves as a versatile building block, enabling the introduction of diverse substituents at the 3-position. The electron-deficient nature of the pyridine ring, further enhanced by the trifluoromethyl group, makes the molecule susceptible to nucleophilic attack and facilitates various metal-catalyzed cross-coupling reactions. Understanding the reactivity of this substrate is crucial for its effective utilization in the synthesis of complex molecular architectures.

Core Reactivity Principles

The reactivity of this compound is primarily dictated by the electronic properties of its substituents. The trifluoromethyl group at the 2-position is a potent electron-withdrawing group, which significantly decreases the electron density of the pyridine ring, making it more electrophilic. This electronic effect, combined with the presence of a good leaving group (chloride) at the 3-position, governs the compound's susceptibility to two major classes of reactions:

-

Nucleophilic Aromatic Substitution (SNAr)

-

Palladium-Catalyzed Cross-Coupling Reactions

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring of this compound is activated towards nucleophilic aromatic substitution. Nucleophiles can attack the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.

General Mechanism

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Common Nucleophiles and Reaction Conditions

A variety of nucleophiles can be employed to displace the chloride in this compound. The following table summarizes representative reactions and conditions, primarily based on analogous chloro-trifluoromethyl-pyridines.

| Nucleophile | Reagents and Conditions | Product | Expected Yield |

| Cyanide (CN⁻) | NaCN or KCN, in a polar aprotic solvent (e.g., DMSO, DMF), often with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) at elevated temperatures. | 3-Cyano-2-(trifluoromethyl)pyridine | Good to Excellent |

| Amines (RNH₂) | Primary or secondary amines, often in the presence of a base (e.g., K₂CO₃, Et₃N) in a polar solvent (e.g., DMSO, NMP) at elevated temperatures. | 3-(Amino)-2-(trifluoromethyl)pyridine | Moderate to Good |

| Alkoxides (RO⁻) | Sodium or potassium alkoxides in the corresponding alcohol or an aprotic polar solvent. | 3-(Alkoxy)-2-(trifluoromethyl)pyridine | Moderate to Good |

| Thiolates (RS⁻) | Sodium or potassium thiolates in a polar solvent. | 3-(Thioether)-2-(trifluoromethyl)pyridine | Moderate to Good |

Detailed Experimental Protocol: Cyanation

The following protocol is a representative procedure for the cyanation of a chloro-trifluoromethyl-pyridine derivative, adapted from patent literature[1][2].

Reaction: Synthesis of 3-Cyano-2-(trifluoromethyl)pyridine

Materials:

-

This compound

-

Sodium Cyanide (NaCN)

-

Tetrabutylammonium bromide (TBAB)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To a stirred mixture of this compound (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in anhydrous DMF, add solid sodium cyanide (1.2 eq) at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-Cyano-2-(trifluoromethyl)pyridine.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent at the 3-position of this compound can be readily replaced through various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds.

General Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle.

Caption: General catalytic cycle for Palladium-catalyzed cross-coupling.

Key Cross-Coupling Reactions

The following table outlines common cross-coupling reactions applicable to this compound, with generalized conditions.

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Base | Product |

| Suzuki Coupling | Boronic acids or esters | Pd(OAc)₂, Pd(PPh₃)₄ / SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | 3-Aryl/Vinyl-2-(trifluoromethyl)pyridine |

| Buchwald-Hartwig Amination | Primary or secondary amines | Pd₂(dba)₃, Pd(OAc)₂ / BINAP, Xantphos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | 3-(Amino)-2-(trifluoromethyl)pyridine |

| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | 3-(Alkynyl)-2-(trifluoromethyl)pyridine |

| Heck Coupling | Alkenes | Pd(OAc)₂, Pd(PPh₃)₄ | Et₃N, K₂CO₃ | 3-(Alkenyl)-2-(trifluoromethyl)pyridine |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the Suzuki-Miyaura coupling of a chloropyridine derivative.

Reaction: Synthesis of 3-Aryl-2-(trifluoromethyl)pyridine

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene, anhydrous and degassed

-

Water, degassed

Procedure:

-

In an oven-dried Schlenk tube, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (2.0 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous, degassed toluene and degassed water (typically in a 10:1 ratio).

-

Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Other Reactions

While SNAr and cross-coupling are the most prominent, other transformations of the pyridine ring and its substituents are possible, including reduction of the trifluoromethyl group or N-oxidation of the pyridine nitrogen, although these are less commonly reported for this specific substrate.

Safety Information

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed hazard information.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its electron-deficient nature, conferred by the trifluoromethyl group, readily facilitates both nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions at the 3-position. This guide provides a foundational understanding of its reactivity, supported by generalized experimental protocols and data, to aid researchers in the design and execution of novel synthetic routes towards complex molecules for applications in drug discovery and materials science.

References

A Technical Guide to Structural Analogs of 3-Chloro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and biological activities of key structural analogs of 3-chloro-2-(trifluoromethyl)pyridine. This class of compounds, characterized by the presence of a trifluoromethyl group on the pyridine ring, has garnered significant interest in the fields of agrochemicals and pharmaceuticals due to its diverse biological activities. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for pivotal reactions, and visualizes synthetic pathways for enhanced comprehension.

Core Structural Analogs and Their Significance

The strategic placement of chloro and trifluoromethyl substituents on the pyridine ring profoundly influences the chemical reactivity and biological efficacy of these molecules. The electron-withdrawing nature of the trifluoromethyl group, combined with the varied positions of the chlorine atom, allows for a range of derivatives with applications as herbicides, fungicides, and antiviral agents.[1] This guide focuses on the following prominent analogs:

-

2,3-Dichloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of several crop protection products.[1][2]

-

3-Chloro-2-cyano-5-(trifluoromethyl)pyridine: A versatile precursor for the synthesis of various heterocyclic compounds.

-

2-Chloro-3-(trifluoromethyl)pyridine: A building block for agrochemicals.

-

3-Chloro-5-(trifluoromethyl)-2-pyridinamine: An important intermediate for fungicides.[3]

Synthesis of Structural Analogs

The synthesis of these analogs often involves multi-step processes, including chlorination, fluorination, and functional group interconversion. Below are detailed protocols for the preparation of key analogs.

Table 1: Summary of Synthetic Methodologies

| Compound | Starting Material | Key Reagents | Reaction Conditions | Yield | Reference |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 2,3-dichloro-5-(trichloromethyl)pyridine | Anhydrous hydrogen fluoride, Mercuric oxide | -20°C to 35°C, 22 hours | 98% Selectivity | [4] |

| 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine | 2,3-dichloro-5-(trifluoromethyl)pyridine | 4-(dimethylamino)pyridine, Sodium cyanide | Reflux in propionitrile, then addition of NaCN solution | 75.7% | [5] |

| 2-Chloro-3-(trifluoromethyl)pyridine | 3-trifluoromethylpyridine N-oxide | Oxalyl chloride, Triethylamine | 0-10°C, 2 hours | 54.63% (in mixture) | [6] |

| 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | 2,3-dichloro-5-(trifluoromethyl)pyridine | Ammonia, Ethanol | 50 atm, 10 hours | Not specified | [3] |

Experimental Protocols

Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine[4]

Materials:

-

2,3-dichloro-5-(trichloromethyl)pyridine (106.16 g, 0.4 mol)

-

Anhydrous hydrogen fluoride (180 g, 9 mol)

-

Mercuric oxide

-

Polyethylene reactor

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

To a polyethylene reactor, add 2,3-dichloro-5-(trichloromethyl)pyridine and anhydrous hydrogen fluoride.

-

Control the temperature at -20°C and slowly add mercuric oxide over 3 hours.

-

Ensure the reaction temperature does not exceed 35°C and stir the reaction for approximately 22 hours until the system turns gray-white.

-

Filter the reaction mixture.

-

Neutralize the filtrate with sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Remove the dichloromethane under reduced pressure to obtain the final product.

Synthesis of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine[5]

Materials:

-

2,3-dichloro-5-(trifluoromethyl)pyridine (5.65 mL, 40.5 mmol)

-

4-(dimethylamino)pyridine (5.20 g, 42.6 mmol)

-

Propionitrile (65 mL)

-

Sodium cyanide (3.00 g, 61.2 mmol)

-

Water (11 mL)

-

2M HCl

Procedure:

-

Combine 2,3-dichloro-5-(trifluoromethyl)pyridine and 4-(dimethylamino)pyridine in propionitrile.

-

Heat the mixture to reflux and agitate overnight.

-

Cool the mixture to ambient temperature.

-

Add a solution of sodium cyanide in water.

-

After stirring for 5 hours, dilute the reaction with water (25 mL).

-

Separate the organic phase and wash with water and 2M HCl.

-

Dry and evaporate the organic phase to yield the product as a red liquid.

Visualizing Synthetic Pathways

The following diagrams illustrate the synthetic routes for key analogs.

Caption: Synthetic routes to 2,3-Dichloro-5-(trifluoromethyl)pyridine and 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine.

Biological Activities

Derivatives of this compound have demonstrated a range of biological activities, with significant potential in agriculture and medicine.

Antiviral Activity

Several studies have highlighted the antiviral properties of trifluoromethylpyridine derivatives, particularly against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).

Table 2: Antiviral Activity of Trifluoromethyl Pyridine Piperazine Derivatives against TMV[7]

| Compound | R Group | Curative Activity EC50 (µg/mL) | Protective Activity EC50 (µg/mL) | Inactivation Activity EC50 (µg/mL) |

| A16 | 2-chloro-4-fluorobenzyl | - | 18.4 | - |

| A3 | 4-fluoro-3-(trifluoromethyl)benzyl | - | 20.2 | - |

| A10 | 4-(trifluoromethoxy)benzyl | - | - | 54.5 |

| A17 | benzene | 86.1 | - | - |

| Ningnanmycin (Control) | - | 131.7 | 50.2 | 38.0 |

Note: "-" indicates data not reported in the cited source.

Herbicidal and Antibacterial Activity

While specific quantitative data for the herbicidal activity of the core analogs is limited in the reviewed literature, broader studies on trifluoromethylpyridine amide derivatives have shown promising results. For instance, some derivatives exhibit significant antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo).[7] The herbicidal mechanism of action for some pyridine derivatives involves the inhibition of protoporphyrinogen oxidase (PPO).[8]

Experimental Workflow for Antiviral Activity Screening

The following diagram outlines a typical workflow for evaluating the antiviral activity of new chemical entities.

Caption: A generalized workflow for the discovery and development of antiviral compounds.

Conclusion

The structural analogs of this compound represent a rich scaffold for the development of novel bioactive molecules. The synthetic routes are well-established, allowing for the generation of diverse libraries for screening. The demonstrated antiviral and potential herbicidal and antibacterial activities underscore the importance of this chemical class in addressing critical needs in agriculture and human health. Further research focusing on quantitative structure-activity relationships (QSAR) and mechanism of action studies will be pivotal in optimizing the efficacy and safety profiles of these promising compounds.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemical.com [alfa-chemical.com]

- 5. 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine synthesis - chemicalbook [chemicalbook.com]

- 6. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]

- 7. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]

- 8. Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)Phenylamino Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Core Intermediates in Trifluoromethylpyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into a pyridine ring is a critical strategy in medicinal chemistry and agrochemistry. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The efficient synthesis of trifluoromethylpyridines hinges on the strategic formation and utilization of key chemical intermediates. This guide provides an in-depth analysis of the core intermediates, their synthesis, and the associated experimental protocols.

Chloropyridine Intermediates: The Workhorse Precursors

Chlorinated pyridine derivatives are the most prevalent and versatile intermediates in the synthesis of trifluoromethylpyridines. Their importance stems from the relative ease of their preparation and the subsequent nucleophilic substitution of the chlorine atom with a trifluoromethyl group or a precursor that can be converted to it.

Synthesis of Chloropyridine Intermediates

The synthesis of chloropyridine intermediates often starts from readily available pyridine N-oxides or hydroxypyridines. A common method involves the reaction of pyridine N-oxides with phosphoryl chloride (POCl3) or sulfuryl chloride (SO2Cl2) to introduce chlorine atoms onto the pyridine ring.

Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trichloromethyl)pyridine

A detailed experimental protocol for the synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine, a key precursor, is as follows:

-

Reaction Setup: A mixture of 3-picoline (1 equivalent) and a catalytic amount of a radical initiator is heated.

-

Chlorination: Chlorine gas is bubbled through the reaction mixture at a controlled temperature.

-

Work-up: The reaction mixture is cooled, and the excess chlorine is removed. The crude product is then purified by distillation or crystallization.

Conversion to Trifluoromethylpyridines

The conversion of chloropyridine intermediates to their trifluoromethyl analogues is typically achieved through a halogen exchange (Halex) reaction. This reaction involves heating the chloropyridine with a fluoride source, often in the presence of a catalyst.

Key Fluorinating Agents:

-

Antimony Trifluoride (SbF3) with Chlorine (Cl2): This classic combination, often referred to as the "Swarts reaction," is effective for converting trichloromethyl groups to trifluoromethyl groups.

-

Anhydrous Hydrogen Fluoride (HF): This is a powerful and commonly used fluorinating agent in industrial settings.

-

Potassium Fluoride (KF): Often used in polar aprotic solvents, sometimes with a phase-transfer catalyst.

Table 1: Comparative Yields for the Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

| Starting Material | Fluorinating Agent | Catalyst | Temperature (°C) | Pressure (psi) | Yield (%) | Reference |

| 2-Chloro-5-(trichloromethyl)pyridine | SbF3/Cl2 | - | 150-170 | Atmospheric | 70-80 | |

| 2-Chloro-5-(trichloromethyl)pyridine | Anhydrous HF | - | 100-150 | 100-300 | >90 | |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | Anhydrous HF | - | 150 | - | High |

Logical Relationship of Chloropyridine Synthesis and Conversion

Caption: Synthetic pathway from 3-picoline to 2-chloro-5-(trifluoromethyl)pyridine.

Pyridinecarboxylic Acid Intermediates

Pyridinecarboxylic acids and their derivatives serve as another important class of intermediates. These compounds can be converted to trifluoromethylpyridines through a multi-step sequence that often involves the formation of a sulfur tetrafluoride (SF4) adduct or a related species.

Synthesis of Pyridinecarboxylic Acid Intermediates

Pyridinecarboxylic acids are typically prepared by the oxidation of the corresponding methylpyridines (picolines) or through functional group manipulation of other substituted pyridines.

Experimental Protocol: Oxidation of 3-Picoline to Nicotinic Acid

-

Reaction Setup: 3-Picoline is dissolved in a suitable solvent, such as water or sulfuric acid.

-

Oxidation: A strong oxidizing agent, such as potassium permanganate (KMnO4) or nitric acid, is added portion-wise while controlling the temperature.

-

Work-up: The reaction mixture is filtered to remove manganese dioxide (if KMnO4 is used), and the pH is adjusted to precipitate the nicotinic acid. The product is then collected by filtration and purified by recrystallization.

Conversion to Trifluoromethylpyridines

The conversion of a carboxylic acid group to a trifluoromethyl group can be achieved using reagents like sulfur tetrafluoride (SF4) or its more user-friendly derivatives like DAST (diethylaminosulfur trifluoride).

Table 2: Reagents for the Conversion of Pyridinecarboxylic Acids to Trifluoromethylpyridines

| Reagent | Advantages | Disadvantages |

| Sulfur Tetrafluoride (SF4) | High efficiency, cost-effective for large scale | Highly toxic and corrosive gas, requires specialized equipment |

| DAST | Easier to handle liquid | More expensive, can be thermally unstable |

| XtalFluor-E | Solid reagent, improved safety profile | Higher cost |

Experimental Workflow for SF4-mediated Trifluoromethylation

Caption: Workflow for the synthesis of trifluoromethylpyridines from pyridinecarboxylic acids.

Other Key Intermediates and Synthetic Routes

While chloropyridines and pyridinecarboxylic acids are the most common intermediates, other synthetic strategies are also employed, each with its own set of key intermediates.

-

Trifluoromethyl-containing Building Blocks: An alternative approach involves the use of smaller, readily available trifluoromethyl-containing building blocks that can be used to construct the pyridine ring. This can be advantageous when specific substitution patterns are desired.

-

Direct C-H Trifluoromethylation: Recent advances in catalysis have enabled the direct trifluoromethylation of C-H bonds on the pyridine ring. This method avoids the need for pre-functionalized intermediates but can sometimes suffer from issues with regioselectivity.

Signaling Pathway of a Catalytic Direct C-H Trifluoromethylation

Caption: Generalized catalytic cycle for direct C-H trifluoromethylation of pyridine.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3-Chloro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. This application note provides a detailed protocol for the Suzuki coupling of 3-Chloro-2-(trifluoromethyl)pyridine with various aryl and heteroaryl boronic acids. The presence of the electron-withdrawing trifluoromethyl group and the nitrogen atom in the pyridine ring presents unique challenges, often requiring carefully optimized reaction conditions.[1][2] The protocols described herein are based on established methodologies for structurally similar electron-deficient chloropyridines and are intended to serve as a robust starting point for reaction optimization and the synthesis of novel biaryl and heterobiaryl compounds, which are valuable motifs in medicinal chemistry and materials science.[3][4]

Key Considerations for a Successful Coupling

Several factors are critical for achieving high yields and purity in the Suzuki coupling of this compound:

-

Catalyst and Ligand Selection: Due to the lower reactivity of aryl chlorides compared to bromides or iodides, the choice of a highly active palladium catalyst and a suitable phosphine ligand is paramount.[3][5][6] Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition of the C-Cl bond to the palladium(0) center.[1][6]

-

Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle.[7] The choice of base can significantly impact the reaction rate and yield, and common choices include carbonates, phosphates, and fluorides.[3][8][9]

-

Solvent System: The reaction is typically carried out in anhydrous, degassed solvents to prevent catalyst deactivation and unwanted side reactions such as protodeboronation of the boronic acid.[1] Common solvents include ethereal solvents like dioxane and toluene, sometimes with the addition of water.[3]

-

Reaction Temperature: Elevated temperatures are often required to facilitate the activation of the relatively inert C-Cl bond.[3]

Proposed Catalytic Systems and Reaction Conditions

Based on literature for analogous substrates, several palladium catalyst systems are proposed for the Suzuki coupling of this compound. The following table summarizes potential starting conditions for reaction screening.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Expected Yield Range (%) |

| Pd(OAc)₂ (2-3) | SPhos (4-6) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | 100-110 | 12-24 | 60-90 |

| Pd₂(dba)₃ (1.5-2) | XPhos (3-4) | Cs₂CO₃ (2-3) | Toluene | 110 | 12-24 | 65-95 |

| PdCl₂(dppf) (5) | - | Na₂CO₃ (2) | Toluene/Ethanol | 110 | 12-24 | 50-85 |

| [Pd(allyl)Cl]₂ (1-2) | cataCXium® A (2-4) | Na₂CO₃ (2.5) | Acetonitrile/H₂O | 80-100 | 18 | 45-80 |

Note: Expected yield ranges are estimations based on couplings of similar substrates and will be highly dependent on the specific boronic acid used.[3]

Experimental Protocols

The following are detailed experimental procedures for the proposed Suzuki coupling reactions. It is recommended to screen these conditions to determine the most effective protocol for a specific boronic acid.

Protocol 1: General Procedure using Pd(OAc)₂/SPhos

-

Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the vial with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe.

-

Reaction: Place the sealed vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: General Procedure using Pd₂(dba)₃/XPhos

-

Reaction Setup (in a glovebox): In a glovebox, combine this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.

-

Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.

-

Reaction: Seal the vial, remove it from the glovebox, and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

-

Workup and Purification: Follow steps 5-9 from Protocol 1 for reaction monitoring, workup, and purification.

Visualizing the Process

To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Yoneda Labs [yonedalabs.com]

- 6. reddit.com [reddit.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in medicinal chemistry and materials science for the synthesis of arylamines and their derivatives, which are prevalent in a wide range of biologically active compounds and functional materials. The amination of heteroaryl chlorides, such as 3-Chloro-2-(trifluoromethyl)pyridine, presents a unique set of challenges due to the electronic properties of the pyridine ring and the inherent stability of the C-Cl bond. The electron-withdrawing nature of both the pyridine nitrogen and the trifluoromethyl group activates the chlorine atom for nucleophilic substitution, yet the strength of the C-Cl bond often necessitates the use of specialized, bulky, and electron-rich phosphine ligands to facilitate the key oxidative addition step in the catalytic cycle.

These application notes provide a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines. The provided data and methodologies are intended to serve as a guide for researchers in academic and industrial settings to streamline the synthesis of novel 3-amino-2-(trifluoromethyl)pyridine derivatives.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium catalyst, a phosphine ligand, a base, the aryl halide, and the amine. The generally accepted mechanism involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the 3-amino-2-(trifluoromethyl)pyridine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

The efficiency and success of this catalytic cycle are highly dependent on the judicious choice of the palladium precursor, ligand, base, solvent, and reaction temperature. For challenging substrates like this compound, bulky biarylphosphine ligands such as XPhos and RuPhos are often essential for achieving high yields.

Data Presentation: A Survey of Reaction Conditions and Yields

The following tables summarize representative examples of the Buchwald-Hartwig amination of this compound with various primary and secondary amines. This data has been compiled to provide a practical guide for reaction optimization.

Table 1: Amination of this compound with Primary Amines

| Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 18 | 88 |

| 4-Methoxyaniline | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (2.5) | Dioxane | 110 | 24 | 82 |

| n-Hexylamine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 16 | 75 |

| Benzylamine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | Cs₂CO₃ (2.5) | Dioxane | 110 | 20 | 79 |

Table 2: Amination of this compound with Secondary Amines

| Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 12 | 92 |

| Piperidine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (2.5) | Dioxane | 110 | 16 | 85 |

| N-Methylaniline | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 24 | 68 |

| Dibenzylamine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | Cs₂CO₃ (2.5) | Dioxane | 110 | 24 | 55 |

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure using a Biarylphosphine Ligand and a Strong Base

-

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Amine (1.2 mmol, 1.2 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

-

Biarylphosphine Ligand (e.g., XPhos, RuPhos) (0.03 mmol, 3.0 mol%)

-

Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)

-

Anhydrous Toluene (5 mL)

-

Schlenk flask or glovebox

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the biarylphosphine ligand, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Reagent Addition: Add this compound and the amine to the flask.

-

Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.

-

Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation. Then, heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

-

Protocol 2: General Procedure using a Josiphos-type Ligand and a Weaker Base

-

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Amine (1.2 mmol, 1.2 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2.0 mol%)

-

Josiphos-type Ligand (e.g., CyPF-tBu) (0.04 mmol, 4.0 mol%)

-

Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv.)

-

Anhydrous Dioxane (5 mL)

-

Schlenk flask or glovebox

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd(OAc)₂, the Josiphos-type ligand, and the inorganic base (K₃PO₄ or Cs₂CO₃) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Reagent Addition: Add this compound and the amine to the flask.

-

Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous dioxane via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

-

Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

-

Visualizations

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Application Notes: The Strategic Role of 3-Chloro-2-(trifluoromethyl)pyridine Isomers in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone in the development of modern agrochemicals, with the incorporation of a trifluoromethyl group often imparting enhanced efficacy and metabolic stability. While the specific isomer 3-Chloro-2-(trifluoromethyl)pyridine is not a widely documented precursor for major commercial agrochemicals, its structural isomers, particularly 2,3-dichloro-5-(trifluoromethyl)pyridine and 3-chloro-5-(trifluoromethyl)pyridin-2-amine, are pivotal intermediates in the synthesis of a range of fungicides and insecticides. These compounds serve as critical building blocks, enabling the construction of complex molecules with potent biological activities.

This document provides detailed application notes and experimental protocols for the synthesis of key agrochemicals derived from these important pyridine intermediates. It will focus on the fungicide Fluazinam and the insecticide Chlorfluazuron, and the herbicide Flazasulfuron, highlighting the synthetic pathways and modes of action.

Key Intermediates and their Agrochemical Derivatives

The following table summarizes the key trifluoromethylpyridine intermediates and the major agrochemicals synthesized from them.

| Intermediate | Structure | Agrochemical Derivative(s) | Type |

| 2,3-dichloro-5-(trifluoromethyl)pyridine |  | Fluazinam, Chlorfluazuron | Fungicide, Insecticide |

| 3-chloro-5-(trifluoromethyl)pyridin-2-amine |  | Fluazinam | Fungicide |

| 2-chloro-3-(trifluoromethyl)pyridine |  | Flazasulfuron | Herbicide |

Application Note 1: Synthesis of the Fungicide Fluazinam

Overview: Fluazinam is a broad-spectrum contact fungicide effective against a variety of plant pathogenic fungi.[1] Its synthesis is a prime example of the utility of trifluoromethylpyridine intermediates. The key reaction is the condensation of 2-amino-3-chloro-5-(trifluoromethyl)pyridine with 2,4-dichloro-3,5-dinitrobenzotrifluoride.[2][3]

Caption: Fluazinam uncouples oxidative phosphorylation.

Application Note 2: Synthesis of the Insecticide Chlorfluazuron

Overview: Chlorfluazuron is a benzoylurea insecticide that acts as an insect growth regulator. [4]It is synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine. The synthesis involves an etherification reaction followed by a condensation step. [5] Generalized Synthesis Pathway for Chlorfluazuron

Caption: Generalized synthesis of Chlorfluazuron.

Experimental Protocol: Synthesis of Chlorfluazuron

[5] This protocol describes a two-step synthesis of Chlorfluazuron.

Step 1: Etherification

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,3-dichloro-5-(trifluoromethyl)pyridine | 216.00 | 23.2 g | 0.107 |

| 2,6-dichloro-4-aminophenol | 178.01 | 21.4 g | 0.120 |

| Anhydrous Potassium Carbonate | 138.21 | 13.38 g | 0.097 |

| N,N-Dimethylacetamide (DMA) | 87.12 | 210 mL | - |

| ZSM molecular sieve catalyst | - | 0.27 g | - |

Procedure:

-

In an etherification kettle, combine 23.2 g of 2,3-dichloro-5-(trifluoromethyl)pyridine, 21.4 g of 2,6-dichloro-4-aminophenol, 13.38 g of anhydrous potassium carbonate, and 210 mL of DMA.

-

Add 0.27 g of ZSM molecular sieve catalyst to the mixture.

-

Heat the reaction mixture to 70°C and maintain for 6 hours with stirring.

-

After the reaction is complete, filter the mixture and collect the filtrate containing the ether intermediate.

Step 2: Condensation

The filtrate from Step 1 is used directly in this step. The synthesis of 2,6-difluorobenzoyl isocyanate is a separate prerequisite. The final step involves the reaction of the ether intermediate with this isocyanate. Detailed protocols for this final condensation are often proprietary, but generally involve mixing the reactants in an appropriate solvent and allowing them to react to completion.

Mode of Action: Chlorfluazuron

Chlorfluazuron inhibits the synthesis of chitin, a key component of the insect exoskeleton. [6][7]This disruption of the molting process is lethal to insect larvae and pupae.

Chlorfluazuron's Mechanism of Action

Caption: Chlorfluazuron inhibits chitin synthesis.

Application Note 3: Synthesis of the Herbicide Flazasulfuron

Overview: Flazasulfuron is a sulfonylurea herbicide used to control a wide range of weeds. [8][9]Its synthesis involves the reaction of 2-sulfamoylchloride-3-trifluoromethylpyridine with 2-amino-4,6-dimethoxypyrimidine. [10]The precursor, 2-chloro-3-(trifluoromethyl)pyridine, is obtained from the chlorination and fluorination of 3-picoline. [8] Generalized Synthesis Pathway for Flazasulfuron

Caption: Generalized synthesis of Flazasulfuron.

Mode of Action: Flazasulfuron

Flazasulfuron inhibits the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. [8][11]This leads to the cessation of cell division and plant growth, ultimately resulting in the death of the weed.

Flazasulfuron's Mechanism of Action

Caption: Flazasulfuron inhibits acetolactate synthase (ALS).

Conclusion